

Recovery studies Dicyclohexyl adipate extraction

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Compound Focus: Dicyclohexyl adipate

CAS No.: 849-99-0

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Summary of Transferable Extraction Methods

Matrix	Extraction Technique	Key Experimental Conditions	Target Analytes (Relevant to Dicyclohexyl Adipate)	Performance Data (for cited analytes)	Citation
Edible Oils	Liquid-Liquid Extraction (LLE)	Solvent: n-hexane saturated acetonitrile; Sample: 0.5 g oil to 40 mL solvent [1]	Multiple Phthalates (e.g., DMP, DEP, DBP, DEHP)	LODs: 0.1–4.0 µg/kg [1]	[1]
Edible Oils	Dispersed Liquid-Liquid Microextraction (DLLME)	Extraction solvent: Chloroform; Disperser solvent: DMSO; Sample: 0.5 mL oil [1]	Multiple Phthalates (e.g., DMP, DEP)	LODs: 0.007–0.023 µg/L [1]	[1]
Plant Distillates	D _μ SPE-DLLME	Sorbent: Aluminium-based nano MOF;	Di(2-ethylhexyl) adipate (DEHA), DIBP, DNBP, DEHP	LODs: 0.2–0.7 µg/L; Recovery: ~90% [2]	[2]

Matrix	Extraction Technique	Key Experimental Conditions	Target Analytes (Relevant to Dicyclohexyl Adipate)	Performance Data (for cited analytes)	Citation
		Analysis: GC-MS [2]			
Tap & Waste Water	Solid-Phase Extraction (SPE)	Sorbent: Chromabond HLB (200 mg); Elution: 10 mL Ethyl Acetate; Sample: 50 mL water [3]	Di(2-ethylhexyl) adipate (DEHA), Multiple Phthalates	LOQs: 0.82–71 ng/L; Recovery: 75–112% [3]	[3]
Diverse Matrices	Targeted GC-MS	Column: TG-5MS; Sample Prep: Solid Phase Extraction (SPE) [4]	29 Phthalates & 2 replacements (e.g., DEHA, DEHT)	LODs: 17–230 ng/mL; RSD: <8% [4]	[4]

Detailed Experimental Protocols

Here are detailed methodologies for the two most broadly applicable techniques from the search results, which can serve as a starting protocol for your own investigation into **dicyclohexyl adipate**.

Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Matrices

This method, adapted from a study on tap and wastewater, is ideal for recovering analytes from liquid samples [3].

- **Sorbent:** Chromabond HLB (500 mg, 6 mL cartridge) or equivalent hydrophilic-lipophilic balance copolymer.
- **Conditioning:** Sequentially pass **10 mL of acetonitrile** and **2 mL of Milli-Q water** through the cartridge without letting it dry.
- **Loading:** Load a **50 mL water sample** (adjusted to pH 6.0) onto the cartridge at a controlled flow rate (e.g., 5-10 mL/min).

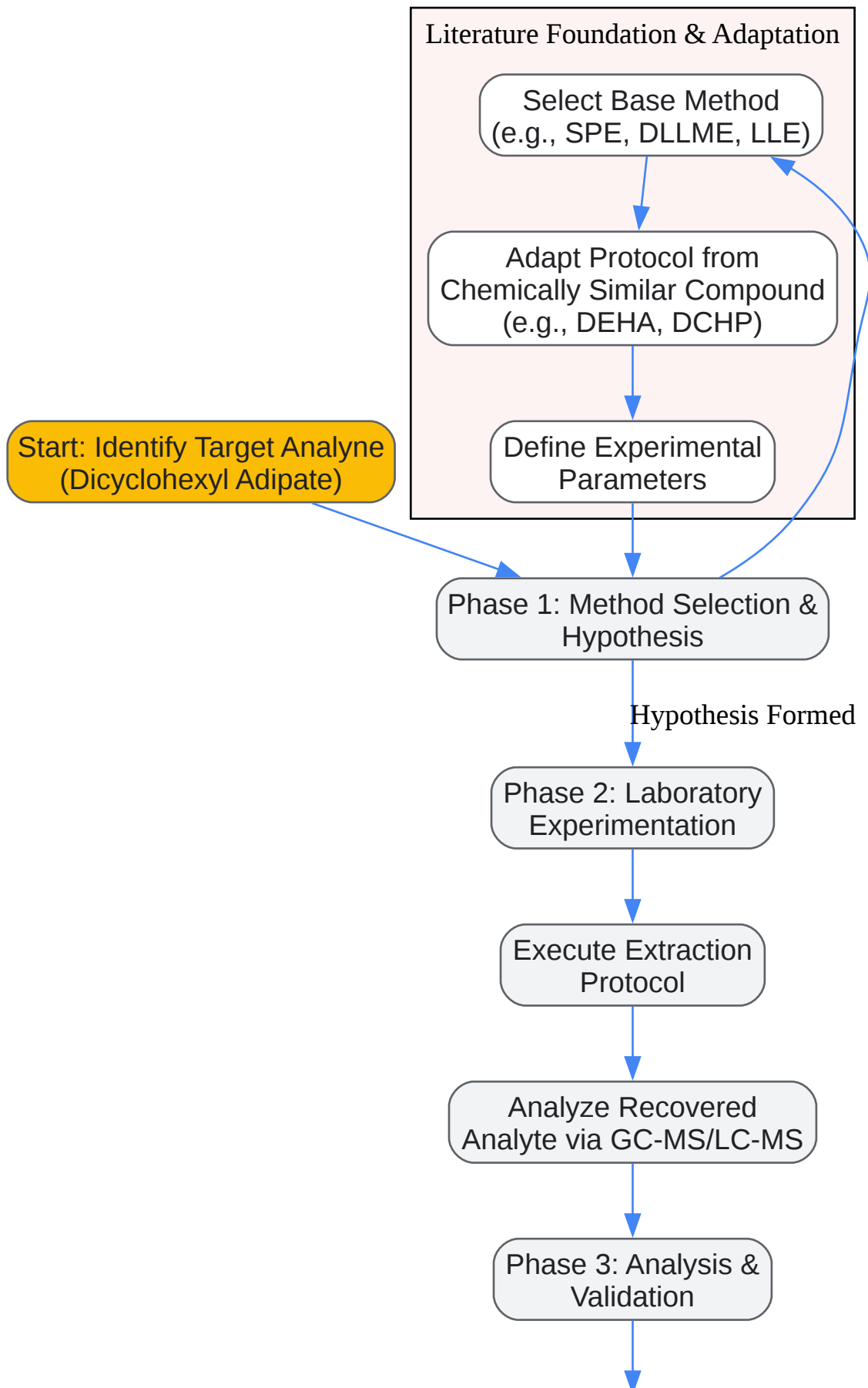
- **Drying:** After sample loading, draw air through the cartridge under vacuum for **20 minutes** to dry it completely.
- **Elution:** Elute the target analytes using **10 mL of ethyl acetate**. Collect the entire eluate.
- **Analysis:** The eluate can be concentrated under a gentle stream of nitrogen if necessary and analyzed directly via **Gas Chromatography-Mass Spectrometry (GC-MS)**.

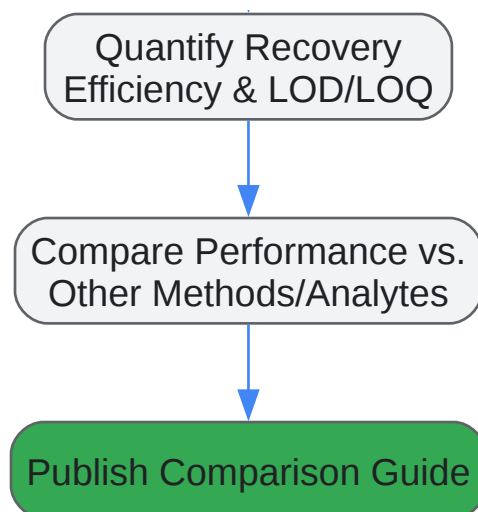
Protocol 2: Dispersive Micro Solid-Phase Extraction with DLLME for Complex Matrices

This combined method is highly effective for complex or oily samples, leveraging the clean-up of D μ SPE and the high enrichment of DLLME [2].

- **Sorbent Synthesis:** The protocol uses a synthesized Aluminium-Fumarate (AlFu) nano Metal-Organic Framework (MOF) as the sorbent [2].
- **D μ SPE Step:**
 - Add a small amount (e.g., 10-20 mg) of the **AlFu nano MOF sorbent** to a **10 mL sample** of the liquid matrix (e.g., a distillate or oil extract).
 - Vortex the mixture vigorously for several minutes to ensure full contact between the sorbent and analytes.
 - Centrifuge the mixture and separate the sorbent.
- **DLLME Step:**
 - The analytes are first desorbed from the MOF sorbent using a suitable solvent.
 - A **disperser solvent** containing an **extraction solvent** is rapidly injected into the desorbed solution.
 - A cloudy solution forms, and the analytes are extracted into the fine droplets of the extraction solvent.
 - The mixture is centrifuged, and the extraction solvent droplets are sedimented and collected for analysis by **GC-MS** [2].

The following diagram illustrates the logical workflow for developing and validating an extraction method for a new analyte like **dicyclohexyl adipate**, based on the principles from the cited research.





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Suggested Research Path Forward

To create your comparison guide for **dicyclohexyl adipate**, I suggest the following path:

- **Adapt a Protocol:** Select the most relevant protocol from above (e.g., SPE for water samples, DLLME for oils) based on your target matrix.
- **Run Validation Experiments:** Since **dicyclohexyl adipate** is a specific molecule, you will need to run your own laboratory experiments to validate the method. This involves establishing a calibration curve and determining the **Limit of Detection (LOD)**, **Limit of Quantification (LOQ)**, and **percentage recovery** specifically for this compound.
- **Generate Comparative Data:** Use your validated method to compare the recovery efficiency of **dicyclohexyl adipate** against other plasticizers like DEHA or DCHP under various conditions.

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